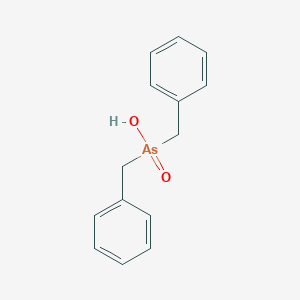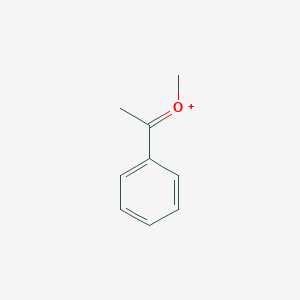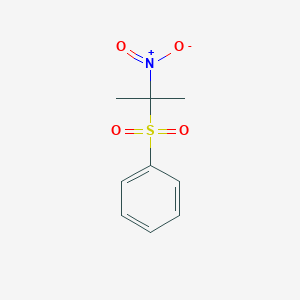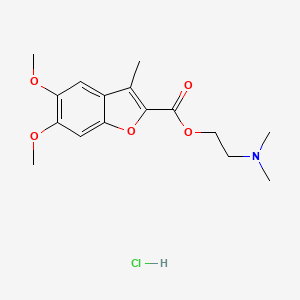![molecular formula C28H60NO4+ B14658097 n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium CAS No. 38096-68-3](/img/structure/B14658097.png)
n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium: is a complex organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium typically involves the reaction of nonadecan-1-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Alkyl halides, alkoxides; conditions: polar aprotic solvents, temperature range of 50-100°C.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry: n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium is used as a surfactant in chemical reactions, aiding in the stabilization of emulsions and dispersions. It is also employed as a reagent in organic synthesis for the preparation of complex molecules.
Biology: In biological research, this compound is utilized as a cell-penetrating agent, facilitating the delivery of therapeutic molecules into cells. It is also used in the formulation of drug delivery systems, enhancing the bioavailability of pharmaceuticals.
Medicine: The compound has potential applications in the development of antimicrobial agents due to its ability to disrupt microbial cell membranes. It is also being investigated for its role in targeted drug delivery, particularly in cancer therapy.
Industry: In industrial applications, this compound is used as an additive in lubricants and coatings, improving their performance and durability. It is also employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
- n,n-Bis[2-(2-hydroxyethoxy)ethyl]-urea
- n,n-Bis(2-hydroxyethyl)ethylenediamine
- n,n-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
Comparison: Compared to these similar compounds, n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium exhibits unique properties due to its longer alkyl chain and additional functional groups. This structural difference enhances its surfactant properties and increases its efficacy in disrupting cell membranes. Additionally, its ability to form stable complexes with proteins sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
38096-68-3 |
|---|---|
Molecular Formula |
C28H60NO4+ |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-nonadecylazanium |
InChI |
InChI=1S/C28H60NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(2,21-25-32-27-23-30)22-26-33-28-24-31/h30-31H,3-28H2,1-2H3/q+1 |
InChI Key |
WHMXSKOOSSXRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


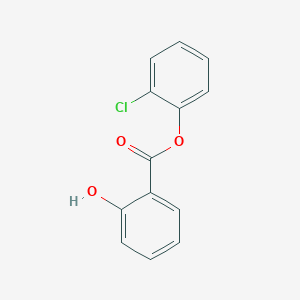
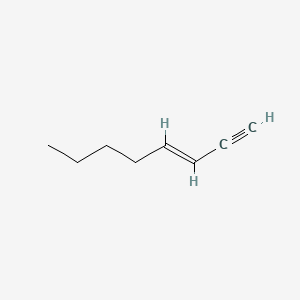
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
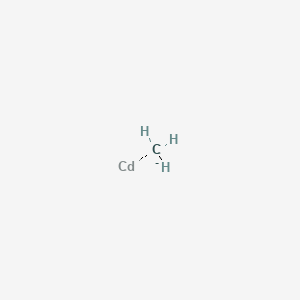
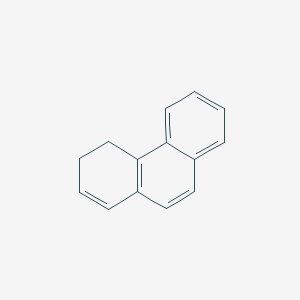
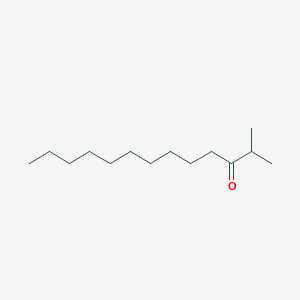
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

